Dapsone N-β-D-Glucuronide Sodium Salt
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Overview
Description
Dapsone N-β-D-Glucuronide Sodium Salt is a biochemical compound with the molecular formula C18H19N2NaO8S and a molecular weight of 446.41 g/mol . It is a derivative of dapsone, a well-known antibacterial and anti-inflammatory agent used primarily in the treatment of leprosy and other skin conditions .
Mechanism of Action
Target of Action
The primary target of Dapsone N-β-D-Glucuronide Sodium Salt is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for the growth and multiplication of bacteria .
Mode of Action
this compound acts against bacteria and protozoa in the same way as sulphonamides . It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthetase . This competition results in the inhibition of nucleic acid synthesis in susceptible organisms .
Biochemical Pathways
The affected biochemical pathway is the synthesis of dihydrofolic acid. By inhibiting this pathway, this compound prevents the formation of folic acid, thereby inhibiting the growth and multiplication of bacteria .
Pharmacokinetics
It is primarily metabolized in the liver, mostly by CYP2E1-mediated processes . The elimination half-life is 20 to 30 hours, and it is excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and multiplication. By preventing the synthesis of dihydrofolic acid, the compound disrupts the production of essential components required for bacterial survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dapsone N-β-D-Glucuronide Sodium Salt typically involves the glucuronidation of dapsone. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, dapsone is reacted with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes. The chemical method involves the reaction of dapsone with glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale glucuronidation processes using chemical catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dapsone N-β-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent dapsone form.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dapsone.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Dapsone N-β-D-Glucuronide Sodium Salt is used extensively in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying glucuronidation reactions and metabolic pathways.
Biology: The compound is used to investigate the metabolic fate of dapsone in biological systems.
Medicine: Research on its pharmacokinetics and pharmacodynamics helps in understanding the drug metabolism and potential side effects of dapsone.
Comparison with Similar Compounds
Similar Compounds
Dapsone: The parent compound, primarily used for its antibacterial and anti-inflammatory properties.
Sulfapyridine: Another sulfonamide with similar antibacterial activity.
Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.
Uniqueness
Dapsone N-β-D-Glucuronide Sodium Salt is unique due to its glucuronide conjugation, which enhances its solubility and alters its pharmacokinetic profile. This modification allows for better understanding of dapsone metabolism and its interactions within biological systems .
Properties
CAS No. |
54749-81-4 |
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Molecular Formula |
C18H19N2NaO8S |
Molecular Weight |
446.406 |
IUPAC Name |
sodium;6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C18H20N2O8S.Na/c19-9-1-5-11(6-2-9)29(26,27)12-7-3-10(4-8-12)20-17-15(23)13(21)14(22)16(28-17)18(24)25;/h1-8,13-17,20-23H,19H2,(H,24,25);/q;+1/p-1 |
InChI Key |
VWMSHVANJJMJPO-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Synonyms |
[[4-[(4-Aminophenyl)sulfonyl]phenyl]amino]-1-deoxy-β-D-glucopyranuronic Acid Monosodium Salt; 1-Deoxy-1-p-sulfanilylanilino-β-D-glucopyranuronic Acid Monosodium Salt; |
Origin of Product |
United States |
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